

An In-depth Technical Guide to 4-Chloro-3-nitrophenylboronic acid

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenylboronic acid

Cat. No.: B121859

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Executive Summary

4-Chloro-3-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties, conferred by the chloro and nitro substituents, make it an indispensable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, applications in drug discovery, detailed experimental protocols, and essential safety information. The insights herein are designed to empower researchers to leverage this versatile compound with both efficacy and safety.

Core Compound Properties and Specifications

The utility of any chemical reagent begins with a precise understanding of its fundamental properties. **4-Chloro-3-nitrophenylboronic acid** is a solid, typically appearing as a white to light yellow crystalline powder.^[1] Key identifying and physical data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BClNO ₄	[1][2][3][4]
Molecular Weight	201.37 g/mol	[1][2][3][4]
CAS Number	151169-67-4	[1][2][3][4][5]
IUPAC Name	(4-chloro-3-nitrophenyl)boronic acid	[4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	275-287 °C (decomposes)	[1][2]
Purity	Typically ≥95-97%	[1][2]
Storage	Store in a cool, dry place under an inert atmosphere	[2][5]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids is a well-established field, though the introduction of specific substitution patterns requires careful strategic planning. While multiple synthetic routes exist, a common conceptual pathway involves the borylation of a corresponding aryl halide.

A generalized approach for synthesizing compounds like **4-chloro-3-nitrophenylboronic acid** often starts with a suitably substituted aniline or aryl halide. For instance, a process could involve the diazotization of an aniline precursor followed by a borylation step. The presence of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, a factor that must be managed during synthesis to prevent undesired side reactions or deborylation.[6]

The diagram below illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

Caption: Conceptual synthesis workflow for an arylboronic acid.

Applications in Drug Development & Organic Synthesis

The primary application of **4-chloro-3-nitrophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.^[1] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.^{[1][7][8]}

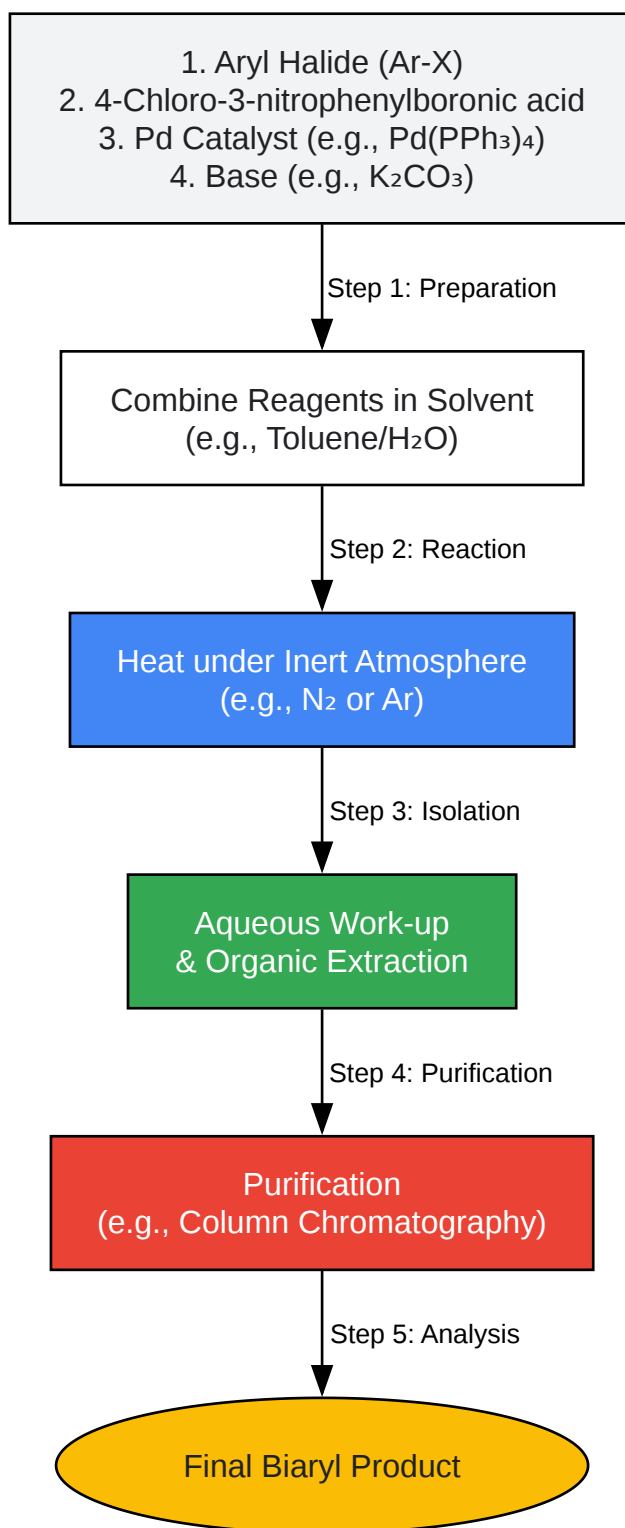
The Suzuki-Miyaura Coupling: A Cornerstone of Medicinal Chemistry

The reaction's significance lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.^[9] The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. The boronic acid must first be activated by a base to form a more nucleophilic borate species, which facilitates the transmetalation step with the palladium center.^[10]

The specific structure of **4-chloro-3-nitrophenylboronic acid** offers distinct advantages:

- **Electronic Tuning:** The electron-withdrawing nitro group and the chloro atom modify the electronic properties of the phenyl ring, influencing the reactivity and properties of the final coupled product.
- **Synthetic Handle:** The nitro group can be readily reduced to an amine, providing a key functional group for subsequent chemical modifications, such as amide bond formation, which is crucial in building drug-like molecules.

This reagent serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents, by enabling the effective modification of biological targets.^[1]



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Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction.

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with **4-chloro-3-nitrophenylboronic acid**.

Materials:

- Aryl Bromide (1.0 eq)
- **4-Chloro-3-nitrophenylboronic acid** (1.2 eq)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.08 eq)
- Potassium Carbonate (K_2CO_3 , 3.0 eq), aqueous solution (2M)
- Toluene
- Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- **Catalyst Pre-formation (Optional but Recommended):** In a separate small vial, dissolve $\text{Pd}(\text{OAc})_2$ and PPh_3 in a small amount of toluene. Stir for 15-20 minutes. This in-situ formation of the $\text{Pd}(0)$ species can improve reaction consistency.
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq) and **4-chloro-3-nitrophenylboronic acid** (1.2 eq).
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

- **Solvent and Reagent Addition:** Under a positive pressure of inert gas, add toluene via syringe. Begin stirring to dissolve the solids. Add the aqueous solution of K_2CO_3 .
- **Catalyst Addition:** Add the pre-formed catalyst solution (from step 1) to the reaction mixture via syringe.
- **Reaction Execution:** Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
- **Characterization:** Confirm the structure and purity of the final product using 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety, Handling, and Disposal

As with all laboratory chemicals, **4-chloro-3-nitrophenylboronic acid** must be handled by technically qualified individuals using appropriate safety precautions.[\[2\]](#)

- **Hazard Identification:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[11\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[\[11\]](#)[\[12\]](#) Work in a well-ventilated area or a chemical fume hood to avoid breathing dust.[\[11\]](#)[\[12\]](#)
- **First Aid Measures:**
 - **Skin Contact:** Wash off immediately with plenty of soap and water.[\[11\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][14]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

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